Simazine (CAS 122-34-9) is a selective systemic chlorotriazine herbicide that functions as a Photosystem II (PSII) inhibitor. In agricultural and industrial material selection, it is primarily procured as a pre-emergent active ingredient or an analytical reference standard. Characterized by its low water solubility and moderate soil-binding characteristics, simazine is engineered to remain in the upper soil profile for extended periods, often retaining biological effectiveness for at least 9 months after application. This localized persistence provides extended residual weed control while minimizing deep leaching, making it a critical chemical input for deep-rooted perennial crops and environmental monitoring workflows requiring stable triazine benchmarks[1].
While atrazine and simazine share a nearly identical core structure and PSII-inhibition mechanism, they cannot be used interchangeably in procurement or field applications due to stark differences in aqueous solubility and soil mobility. Atrazine possesses a water solubility of approximately 33 mg/L at 20°C, making it highly susceptible to rapid downward leaching and lateral aqueous runoff during precipitation events [1]. Substituting atrazine in orchards or vineyards risks severe phytotoxicity, as the mobile compound readily penetrates the deeper root zones of established perennial crops. Conversely, simazine’s much lower solubility (6.2 mg/L) strictly limits its movement, ensuring the active ingredient remains stratified in the topsoil to target shallow-germinating weed seeds without compromising deep-rooted vines or trees [1].
The selection between chlorotriazine herbicides is heavily dictated by their partitioning behavior during precipitation. Agronomic runoff studies demonstrate that atrazine, due to its moderate water solubility, experiences rapid initial losses in surface runoff. Within 15 minutes of runoff initiation, atrazine dissolved in the water fraction accounted for 18.15% of the applied chemical. In direct contrast, simazine exhibits a static loss pattern due to its weak solubility, with the water fraction accounting for only 3.11% of the applied simazine under identical conditions[1].
| Evidence Dimension | Aqueous fraction loss in surface runoff |
| Target Compound Data | 3.11% of applied simazine |
| Comparator Or Baseline | 18.15% of applied atrazine |
| Quantified Difference | ~83% reduction in aqueous runoff loss |
| Conditions | Agronomic turf runoff study, measured within 15 minutes of runoff initiation |
Formulators and agronomists must select simazine over atrazine for applications adjacent to surface waters to strictly minimize immediate dissolved runoff and regulatory compliance risks.
For analytical laboratories developing green extraction methodologies, the thermal solubility scaling of triazines dictates solvent requirements. In pure subcritical water at 100°C and 50 atm, the solubility of triazine pesticides diverges significantly based on functional groups. Cyanazine is 5 times more soluble than atrazine, and a full order of magnitude (10x) more soluble than simazine under these pressurized conditions [1].
| Evidence Dimension | Solubility in pure subcritical water at 100°C |
| Target Compound Data | Baseline (lowest solubility among the three) |
| Comparator Or Baseline | Cyanazine (10x more soluble than simazine) and Atrazine |
| Quantified Difference | 10-fold lower solubility compared to cyanazine |
| Conditions | Pure water, 100°C, 50 atm pressure, static solubility apparatus with LC detection |
Analytical laboratories procure simazine as a highly recalcitrant benchmark standard to validate the recovery efficiency of pressurized liquid extraction (PLE) protocols and optimize cosolvent ratios.
In aquatic risk assessments and biosensor calibrations, the specific receptor-binding affinity of triazines establishes the required toxicity baseline. Toxicological profiling on tropical estuarine diatoms reveals distinct IC50 values for PSII inhibition. Atrazine demonstrates an IC50 range of 66–356 nM, whereas simazine exhibits a substantially higher IC50 range of 121–1200 nM across the same species [1].
| Evidence Dimension | IC50 for PSII inhibition (effective quantum yield reduction) |
| Target Compound Data | 121 – 1200 nM |
| Comparator Or Baseline | Atrazine (66 – 356 nM) |
| Quantified Difference | Simazine requires approximately 1.8x to 3.3x higher concentration to achieve 50% inhibition |
| Conditions | Acute exposure, Maxi-Imaging PAM bioassay on tropical estuarine microalgae (e.g., Navicula sp.) |
Ecotoxicologists and device engineers must utilize these specific IC50 differentials when procuring reference standards to model species sensitivity distributions (SSDs) and validate microalgal biosensors.
Driven by its low water solubility (6.2 mg/L) and minimal downward mobility, simazine is strictly procured for pre-emergence applications in orchards, vineyards, and berry plantations. Unlike atrazine, which can leach into the root zones of these established crops and cause phytotoxicity, simazine remains bound in the upper soil strata, providing up to 9 months of residual control against shallow-germinating annual grasses and broadleaf weeds[1].
Because simazine exhibits an order of magnitude lower solubility than cyanazine in subcritical water at 100°C, it serves as a critical stress-test analyte in environmental laboratories. Procurement of high-purity simazine standards allows analytical chemists to validate the recovery efficiency of pressurized liquid extraction systems and optimize cosolvent ratios (e.g., ethanol or urea) for highly recalcitrant soil contaminants[2].
Utilizing its specific PSII inhibition profile (IC50 of 121–1200 nM in tropical diatoms), simazine is procured as a benchmark compound for developing and calibrating microalgae-based fiber optic biosensors. Engineers use simazine to validate the dynamic calibration range and detection limits of encapsulated microalgal matrices designed for real-time agricultural runoff monitoring [3].
Health Hazard;Environmental Hazard